1-(2-Chlorophenyl)-2,2,2-trifluoroethanol
Overview
Description
1-(2-Chlorophenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of a chlorophenyl group and a trifluoroethanol moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol typically involves the reaction of 2-chlorobenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. One common method involves the use of a Lewis acid catalyst such as boron trifluoride etherate, which facilitates the formation of the desired product through a nucleophilic addition reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-2,2,2-trifluoroethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-chlorobenzaldehyde or 2-chlorobenzoic acid, while reduction can produce 2-chlorophenylethanol.
Scientific Research Applications
1-(2-Chlorophenyl)-2,2,2-trifluoroethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol exerts its effects involves interactions with various molecular targets. The trifluoroethanol moiety can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorophenyl group can participate in aromatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenylethanol: Similar in structure but lacks the trifluoroethanol moiety.
2,2,2-Trifluoroethanol: Contains the trifluoroethanol group but lacks the chlorophenyl group.
2-Chlorobenzyl alcohol: Similar aromatic structure but different functional groups.
Uniqueness
1-(2-Chlorophenyl)-2,2,2-trifluoroethanol is unique due to the combination of the chlorophenyl and trifluoroethanol groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
1-(2-chlorophenyl)-2,2,2-trifluoroethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCWDTPILJKWCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436455 | |
Record name | 1-(2-chlorophenyl)-2,2,2-trifluoroethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251352-64-4 | |
Record name | 1-(2-chlorophenyl)-2,2,2-trifluoroethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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